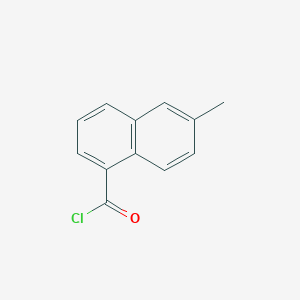

6-Methyl-1-naphthoyl chloride

- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.

- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.

Descripción general

Descripción

6-Methyl-1-naphthoyl chloride is a useful research compound. Its molecular formula is C12H9ClO and its molecular weight is 204.65 g/mol. The purity is usually 95%.

BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Análisis De Reacciones Químicas

Amide Formation via Nucleophilic Substitution

6-Methyl-1-naphthoyl chloride reacts with amines to form substituted amides, a cornerstone reaction for pharmaceutical and polymer synthesis. Key findings include:

Reaction Conditions and Yields

-

Mechanism : Nucleophilic attack by the amine at the carbonyl carbon displaces chloride, forming an amide bond. The reaction typically follows first-order kinetics relative to acyl chloride concentration.

-

Applications : Used to synthesize intermediates for bioactive molecules, such as pyrrole-containing amides with potential receptor-binding properties .

Friedel-Crafts Acylation

The compound acts as an acylating agent in Lewis acid-catalyzed electrophilic substitutions, enabling functionalization of aromatic systems:

Example Reaction

-

Substrate : N-p-Toluenesulfonylpyrrole

-

Catalyst : AlCl₃ or SnCl₂

-

Product : 4-(6-Methyl-1-naphthoyl)-substituted pyrroles (major) vs. 5-substituted isomers (minor) .

| Catalyst | Regioselectivity (4:5 Ratio) | Yield |

|---|---|---|

| AlCl₃ | 9:1 | 47% |

| SnCl₂ | 72% 2-substituted product | 72% |

-

Mechanism : Lewis acid coordination polarizes the acyl chloride, enhancing electrophilicity for attack by electron-rich aromatics .

Esterification and Hydrolysis

This compound reacts with alcohols or water under controlled conditions:

-

Esterification :

R-OH + 6-Me-1-naphthoyl chloride→R-O-CO-(6-Me-naphthyl)+HCl -

Hydrolysis :

Rapid hydrolysis in aqueous media generates 6-methyl-1-naphthoic acid, a precursor for further functionalization .

Reductive Deprotection

Naphthoyl amides derived from this compound can undergo reductive cleavage:

Deprotection Conditions

| Reagent System | Conditions | Outcome | Source |

|---|---|---|---|

| Zn/AcOH | 60°C, 10 min | 95% recovery of free amine | |

| H₂/Pd(C) | 20°C, 12 hrs | 90% yield with lactam formation |

-

Application : Strategic protection/deprotection in multi-step syntheses, particularly for amino acid derivatives .

Biological Relevance

-

Pharmacological Intermediates : The 6-methyl group enhances steric and electronic properties, influencing receptor affinity. For example, 1-alkyl-3-(6-methyl-1-naphthoyl)indoles show high CB1/CB2 cannabinoid receptor binding .

-

Metabolic Pathways : Analogous methylnaphthalenes undergo enzymatic oxidation to hydroxylated or carboxylated metabolites, suggesting potential biodegradation routes .

Propiedades

Número CAS |

87700-71-8 |

|---|---|

Fórmula molecular |

C12H9ClO |

Peso molecular |

204.65 g/mol |

Nombre IUPAC |

6-methylnaphthalene-1-carbonyl chloride |

InChI |

InChI=1S/C12H9ClO/c1-8-5-6-10-9(7-8)3-2-4-11(10)12(13)14/h2-7H,1H3 |

Clave InChI |

TWEBOZKXUXHQEX-UHFFFAOYSA-N |

SMILES canónico |

CC1=CC2=C(C=C1)C(=CC=C2)C(=O)Cl |

Origen del producto |

United States |

Synthesis routes and methods

Procedure details

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.